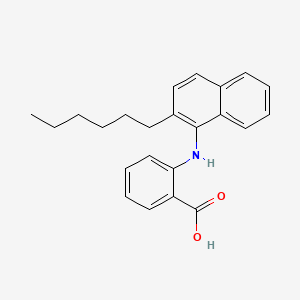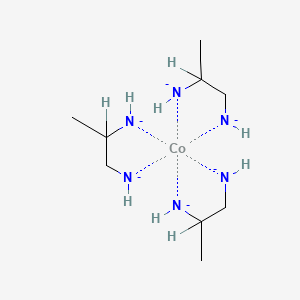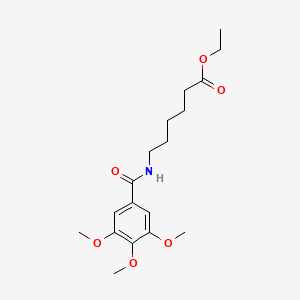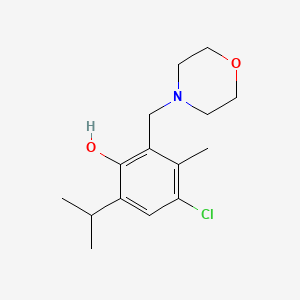
N-(2-Hexyl-1-naphthyl)anthranilic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Hexyl-1-naphthyl)anthranilic acid is an organic compound that belongs to the class of anthranilic acids. Anthranilic acids are aromatic acids with a benzene ring substituted with an amine and a carboxylic acid group. This specific compound is characterized by the presence of a hexyl group and a naphthyl group attached to the anthranilic acid core. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hexyl-1-naphthyl)anthranilic acid typically involves the reaction of 2-hexyl-1-naphthylamine with phthalic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as toluene or xylene. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Hexyl-1-naphthyl)anthranilic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines) are used under appropriate conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different properties and applications.
Wissenschaftliche Forschungsanwendungen
N-(2-Hexyl-1-naphthyl)anthranilic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-(2-Hexyl-1-naphthyl)anthranilic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Anthranilic acid: The parent compound with a simpler structure.
2-Hexyl-1-naphthylamine: A related compound with similar functional groups.
Phthalic anhydride: A precursor used in the synthesis of N-(2-Hexyl-1-naphthyl)anthranilic acid.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the hexyl and naphthyl groups enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
51670-20-3 |
|---|---|
Molekularformel |
C23H25NO2 |
Molekulargewicht |
347.4 g/mol |
IUPAC-Name |
2-[(2-hexylnaphthalen-1-yl)amino]benzoic acid |
InChI |
InChI=1S/C23H25NO2/c1-2-3-4-5-11-18-16-15-17-10-6-7-12-19(17)22(18)24-21-14-9-8-13-20(21)23(25)26/h6-10,12-16,24H,2-5,11H2,1H3,(H,25,26) |
InChI-Schlüssel |
JWWAFPLDFJVXBQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1=C(C2=CC=CC=C2C=C1)NC3=CC=CC=C3C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(E)-1-[4-(Heptyloxy)phenyl]-N-(4-pentylphenyl)methanimine](/img/structure/B14667885.png)

![2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-5-pentadecylphenol](/img/structure/B14667902.png)


![1H-[1]Benzofuro[3,2-b]pyrrole](/img/structure/B14667916.png)
![Ethyl 2-cyano-3-[(6-methylpyridin-2-yl)amino]prop-2-enoate](/img/structure/B14667930.png)

![N,2-Dimethyl-5-[(E)-(morpholin-4-yl)diazenyl]-N-phenylbenzene-1-sulfonamide](/img/structure/B14667937.png)
